1-(2-Bromo-3-methylbenzyl)pyrrolidine
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Overview
Description
1-(2-Bromo-3-methylbenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 2-bromo-3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylbenzyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methylbenzyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.
Scientific Research Applications
1-(2-Bromo-3-methylbenzyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-(2-Bromo-3-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as 1-(2-bromobenzyl)pyrrolidine and 1-(3-methylbenzyl)pyrrolidine. These compounds share structural similarities but differ in the position and nature of substituents on the benzyl group, which can lead to variations in their chemical properties and applications.
Comparison with Similar Compounds
1-(2-bromobenzyl)pyrrolidine
1-(3-methylbenzyl)pyrrolidine
1-(2-chlorobenzyl)pyrrolidine
1-(4-methylbenzyl)pyrrolidine
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Properties
IUPAC Name |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-5-4-6-11(12(10)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIUVBCCFUHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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